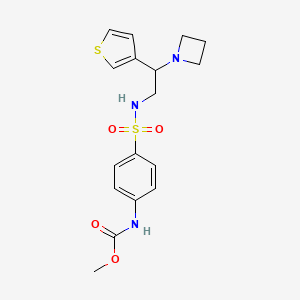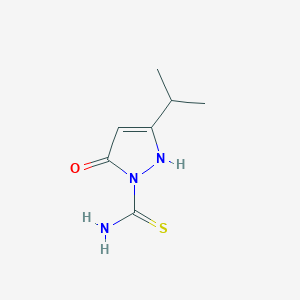
methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is an intriguing chemical compound with applications in diverse scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:
Formation of the Azetidine Ring: : This can be achieved by the cyclization of suitable precursors under acidic or basic conditions.
Thiophene Introduction: : The thiophene moiety is introduced through a coupling reaction with a halide derivative.
Sulfamoyl Group Addition:
Phenyl Carbamate Formation: : The final step is the formation of the phenyl carbamate, often through the reaction of the intermediate with methyl isocyanate or an equivalent reagent.
Industrial Production Methods
In an industrial setting, the production methods would be scaled up, focusing on cost-effective and high-yield processes. The choice of solvents, catalysts, and purification techniques would be optimized to ensure the highest purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, potentially leading to sulfoxides or sulfones.
Reduction: : Reduction can affect the sulfamoyl group or the azetidine ring, producing a variety of reduced forms.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halides, nucleophiles (e.g., amines), and electrophiles (e.g., alkylating agents).
Major Products
The major products depend on the specific reactions undertaken. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
This compound's reactivity makes it a valuable tool in synthetic chemistry, particularly in forming complex molecular architectures.
Biology
In biological research, it may serve as a molecular probe to study cellular pathways involving sulfamoyl and carbamate groups.
Medicine
Industry
In industry, it could be used in the development of advanced materials, especially those requiring specific electronic or structural properties.
Mécanisme D'action
The compound's mechanism of action would likely involve interactions with biological targets such as enzymes or receptors. The azetidine ring and thiophene moiety could facilitate binding to active sites, while the sulfamoyl and carbamate groups might participate in specific chemical interactions, influencing the compound's overall biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4-(N-(2-pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate
Ethyl (4-(N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
Methyl (4-(N-(2-(azetidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate
Uniqueness
What sets methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate apart is the specific combination of its structural moieties. The presence of both the azetidine ring and the thiophene unit imparts unique reactivity and potential biological activity not found in other similar compounds.
This compound exemplifies the complexity and potential of modern synthetic organic chemistry, bridging the gap between lab-scale research and real-world applications.
Propriétés
IUPAC Name |
methyl N-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)18-11-16(20-8-2-9-20)13-7-10-25-12-13/h3-7,10,12,16,18H,2,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERMOSOXNSEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)


![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B2416653.png)
